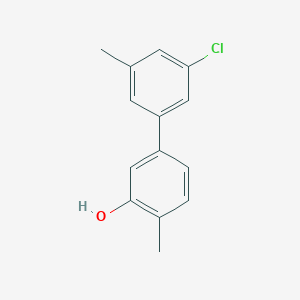
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% (5-MCP-3-MP) is an aromatic chemical compound that is synthesized from the reaction of 4-methylphenol and 3-chloro-4-methylphenol. It is a white solid with a melting point of 86-88°C and is soluble in ethanol and other organic solvents. 5-MCP-3-MP is used in a variety of scientific research applications due to its unique properties.
Applications De Recherche Scientifique
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is a useful reagent in organic synthesis as it can be used to prepare a variety of aromatic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is also used in the synthesis of polymers, such as polycarbonates and polyesters. Additionally, 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is used in the synthesis of nanomaterials and nanoparticles for use in medical and other applications.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of aromatic compounds. It is also believed to be involved in the formation of polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% are not well understood. However, it is believed that the compound does not have any significant adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% in laboratory experiments is its high purity and low cost. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the use of 5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95%. The compound could be used in the synthesis of more complex aromatic compounds and polymers. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, the compound could be used in the synthesis of new nanomaterials and nanoparticles for use in medical and other applications.
Méthodes De Synthèse
5-(3-Chloro-4-methylphenyl)-3-methylphenol, 95% is synthesized through the reaction of 4-methylphenol and 3-chloro-4-methylphenol. This reaction is conducted in aqueous media and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction produces a white solid that is 95% pure. The purity of the product can be further increased by recrystallization or chromatography.
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-12(7-13(16)6-9)11-4-3-10(2)14(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQPMFFEMEFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683858 |
Source


|
| Record name | 3'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261986-56-4 |
Source


|
| Record name | 3'-Chloro-4',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














